molecular formula C15H12O4 B1369980 2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 1186048-28-1

2-Methyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No.: B1369980
CAS No.: 1186048-28-1
M. Wt: 256.25 g/mol
InChI Key: LIAIHMJPPFPMBK-UHFFFAOYSA-N
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Description

2-Methyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid is an organic compound with the molecular formula C15H12O4 It is a derivative of biphenyl, where two carboxylic acid groups are attached to the 4 and 4’ positions of the biphenyl ring system, and a methyl group is attached to the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

In industrial settings, the production of 2-Methyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl quinones, while reduction can produce biphenyl alcohols .

Scientific Research Applications

2-Methyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The biphenyl core provides a rigid, planar structure that can intercalate with DNA or other biomolecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid is unique due to the combination of its biphenyl core, methyl group, and carboxylic acid groups. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in materials science and pharmaceuticals .

Properties

IUPAC Name

4-(4-carboxyphenyl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-9-8-12(15(18)19)6-7-13(9)10-2-4-11(5-3-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAIHMJPPFPMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612213
Record name 2-Methyl[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186048-28-1
Record name 2-Methyl[1,1'-biphenyl]-4,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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